molecular formula C16H14F3N3OS B2373550 N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1281001-90-8

N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2373550
CAS RN: 1281001-90-8
M. Wt: 353.36
InChI Key: HUHXHBMPKJJUKN-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridines are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They are also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .


Synthesis Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate .


Molecular Structure Analysis

Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research. The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Chemical Reactions Analysis

The reaction of cyanoacetylhydrazine with acetylchloride gave the N-acyl derivative. The latter underwent ready cyclization in sodium ethoxide to give the pyrazole derivative which was the key compound for the synthesis of thiophene, thieno[2,3-b]pyridine, and thiazole derivatives .


Physical And Chemical Properties Analysis

Fused pyridine derivatives contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Scientific Research Applications

Synthesis and Cyclization Processes

The compound has been utilized in the synthesis and cyclization processes to create novel heterocyclic compounds. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides has been reported, showcasing the compound's role in generating previously unknown derivatives through reactions with dimethyl-1-(cyanoacetyl)-1H-pyrazole and other chemicals. This process highlights the compound's utility in constructing complex molecular structures for further scientific exploration (Chigorina, Bespalov, & Dotsenko, 2019).

Antimicrobial and Antioxidant Activities

Research on derivatives of the compound has shown potential antimicrobial and antioxidant activities. For example, thieno[2,3-d:4,5-d']dipyrimidine derivatives synthesized from related compounds have been screened for cytotoxic activity, illustrating the potential biomedical applications of these molecules in treating diseases or as part of new drug development processes (El-Sayed & Fadda, 2018). Furthermore, novel indane-amide substituted derivatives, including pyrazole and pyrimidine, have been investigated for their antioxidant activity, underscoring the importance of such compounds in developing treatments for oxidative stress-related conditions (Mohamed & El-Sayed, 2019).

Biological Activity and Drug Discovery

The exploration of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives, including studies on their synthesis, biological activity against cancer cell lines, and in silico studies, demonstrates the compound's relevance in drug discovery and development. These studies provide insights into the potential therapeutic uses of the compound and its derivatives in treating various cancers, offering a basis for future pharmaceutical research (El‐Hag et al., 2022).

Heterocyclic Chemistry Applications

The compound's utility extends to the field of heterocyclic chemistry, where it is used in the synthesis of various heterocyclic systems. This includes the development of new thiazolo[3,2-a]pyridines and related systems, showcasing the compound's versatility in creating diverse molecular structures with potential applications in chemistry and biology (al-Thebeiti, 2000).

Mechanism of Action

Target of Action

The primary targets of thieno[2,3-b]pyridine derivatives, which include N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, are often enzymes or receptors involved in critical cellular processes . For instance, thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase , a protein involved in cell cycle progression and apoptosis.

Mode of Action

The compound interacts with its target, often by binding to the active site of the enzyme or receptor. This interaction can inhibit the function of the target, leading to changes in cellular processes

Biochemical Pathways

The inhibition of the target can affect various biochemical pathways. For example, if the target is Pim-1 kinase, the inhibition could disrupt cell cycle progression and apoptosis . The downstream effects of this disruption could include slowed cell growth or induced cell death, depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and cellular context. For instance, if the compound inhibits Pim-1 kinase, it could result in slowed cell growth or induced cell death .

Future Directions

The anti-proliferative thieno[2,3-b]pyridines have been extensively described in the literature, from their discovery as potential inhibitors of PI-PLC to the more recent analogue series that have exhibited increasingly potent anti-proliferative activity against triple-negative breast cancer cell lines . It is expected that many novel applications of thieno[2,3-b]pyridines will be discovered in the future .

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-9-10-4-5-11(16(17,18)19)21-13(10)24-12(9)14(23)22(2)15(8-20)6-3-7-15/h4-5H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHXHBMPKJJUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=N2)C(F)(F)F)C(=O)N(C)C3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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